molecular formula C2H2Cl4O3S B024049 2,2,2-Trichloroethyl chlorosulfate CAS No. 764-09-0

2,2,2-Trichloroethyl chlorosulfate

Cat. No. B024049
CAS RN: 764-09-0
M. Wt: 247.9 g/mol
InChI Key: MFQWRQASGSRKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives involving the 2,2,2-trichloroethyl moiety has been explored through various methods. For example, aryl sulfates protected with the 2,2,2-trichloroethyl (TCE) group can be prepared in high yield by reacting phenols with chlorosulfuric acid TCE ester. Deprotection can be achieved using Pd/C-ammonium formate or Zn-ammonium formate, yielding aryl sulfate monoesters in high yield. This approach has been applied successfully to the construction of estrone sulfate derivatives, which could not be prepared by previous methodologies (Liu et al., 2004).

Molecular Structure Analysis

Studies on the molecular structure and conformational properties of related trichloroethyl compounds have been conducted using ab initio (MP2) and DFT quantum chemical calculations, complemented by experimental methods like IR and Raman spectroscopy. These studies reveal the presence of multiple conformers and provide insights into the conformational preferences of these compounds, which is crucial for understanding their reactivity and interactions (Gil et al., 2014).

Chemical Reactions and Properties

The trichloroethyl group has been utilized as a protecting group for aryl sulfates, highlighting its reactivity and versatility in organic synthesis. The protection and subsequent deprotection steps are key to the synthesis of various organic compounds, demonstrating the chemical properties of trichloroethyl chlorosulfate derivatives and their potential utility in organic chemistry (Liu et al., 2004).

Physical Properties Analysis

While specific studies on the physical properties of 2,2,2-trichloroethyl chlorosulfate itself were not found, research on similar compounds provides valuable insights. These studies often include measurements of melting points, boiling points, solubility, and other physical characteristics essential for understanding the behavior of these compounds in different environments and their applications in synthesis and material science.

Chemical Properties Analysis

The chemical properties of trichloroethyl chlorosulfate and its derivatives, such as reactivity with nucleophiles, stability under various conditions, and the ability to act as protecting groups, are central to their utility in synthetic organic chemistry. The specificity of reactions, including chlorosulfonation and the ability to form stable compounds with predictable reactivity, makes these chemicals invaluable for constructing complex organic molecules with high precision (Liu et al., 2004).

Scientific Research Applications

Application in Physical Chemistry

The molecular structure and conformational properties of 2,2,2-trichloroethyl chloroformate, a compound related to 2,2,2-Trichloroethyl chlorosulfate, were determined experimentally using gas-phase electron diffraction (GED) and theoretically based on quantum-chemical calculations at the MP2 and DFT levels of theory . Further experimental measurements such as UV-visible, IR and Raman spectroscopy were complemented with the corresponding theoretical studies . All experimental results and calculations confirm the presence of two conformers .

Application in Organic Chemistry

The 2,2,2-Trichloroethyl (TCE) moiety of 2,2,2-trichloroethanol is mainly used as a protecting group for acids, acetals and also phosphoryl groups of nucleotides . It can be easily cleaved by zinc reduction . Some of its other applications include: Conversion of per-O-acetylated sugars to per-O-acetylated trichloroethyl derivatives .

Application in Analytical Chemistry

2,2,2-Trichloroethyl chloroformate is used as a derivatizing reagent in gas chromatographic/mass spectrometric determination of a large range of amphetamine-related drugs and ephedrines in plasma, urine, and hair samples . This method involves the conversion of these substances into derivatives that are more suitable for analysis by gas chromatography/mass spectrometry .

Application in Medicinal Chemistry

2,2,2-Trichloroethyl chloroformate was used as a starting reagent during the synthesis of 6-Nor-9,10-dihydrolysergic acid methyl ester . This compound is a derivative of lysergic acid, which is a precursor to many ergoline alkaloids that have pharmaceutical uses .

Application in Synthetic Organic Chemistry

2,2,2-Trichloroethyl chlorosulfate is used in the synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides . This process involves microwave-assisted atom transfer radical cyclization, catalyzed by RuCl2 (PPh3)3 . The microwave activation significantly enhances reaction rates, leading to the formation of the corresponding lactams in yields ranging from good to excellent . Some of the lactams prepared in this work were evaluated for their hemolytic and cytotoxic responses .

Application in Environmental Chemistry

2,2,2-Trichloroethyl chlorosulfate can be used in the degradation of several chlorophenols using advanced oxidative processes . Several chlorophenols with different numbers of chloride substituents (2-chlorophenol, 2,4-dichlorophenol, and 2,4,5-trichlorophenol) were chosen for a thorough study . UV photolysis, Fenton, and photo-Fenton processes were tested as advanced oxidative processes .

Safety And Hazards

2,2,2-Trichloroethyl chlorosulfate is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

1,1,1-trichloro-2-chlorosulfonyloxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl4O3S/c3-2(4,5)1-9-10(6,7)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQWRQASGSRKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471414
Record name 2,2,2-TRICHLOROETHYL CHLOROSULFATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloroethyl chlorosulfate

CAS RN

764-09-0
Record name 2,2,2-TRICHLOROETHYL CHLOROSULFATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trichloroethyl chlorosulfate
Reactant of Route 2
Reactant of Route 2
2,2,2-Trichloroethyl chlorosulfate
Reactant of Route 3
2,2,2-Trichloroethyl chlorosulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.